

Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole"

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Compound of Interest

Compound Name: 2-Chloro-4-bromobenzothiazole

Cat. No.: B065124

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for performing nucleophilic substitution reactions on **2-Chloro-4-bromobenzothiazole**. This versatile building block is of significant interest in medicinal chemistry and materials science, and understanding its reactivity is crucial for the synthesis of novel derivatives. The protocols outlined below are based on established methodologies for nucleophilic aromatic substitution (S_NAr) on halogenated benzothiazoles.

Introduction

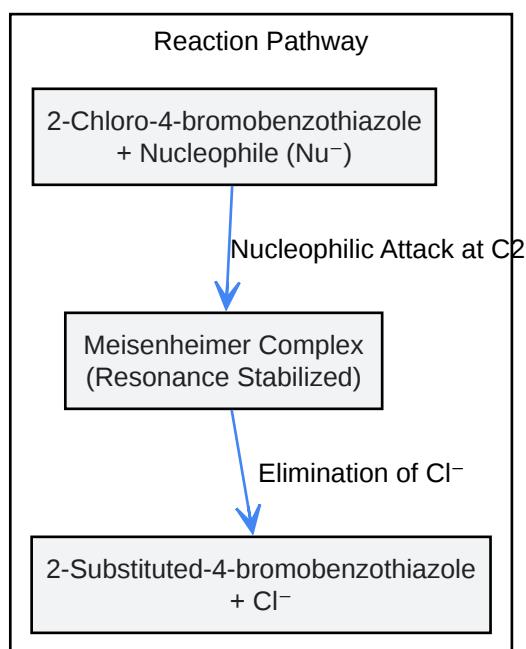
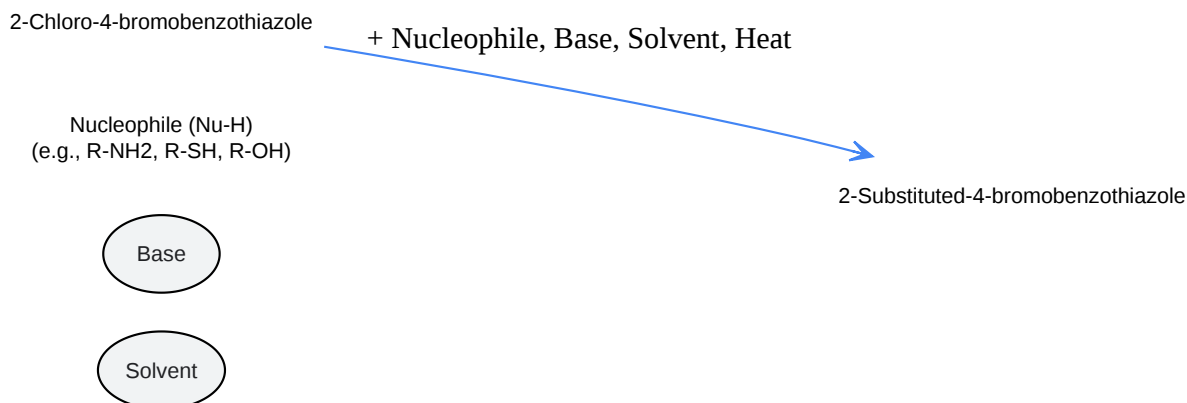
Nucleophilic aromatic substitution on the benzothiazole scaffold is a fundamental transformation for the introduction of various functional groups. The electronic properties of the benzothiazole ring system, particularly the electron-withdrawing nature of the nitrogen atom and the thiazole ring, facilitate the attack of nucleophiles on the carbon atoms bearing halogen substituents. In the case of **2-Chloro-4-bromobenzothiazole**, the chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the bromine atom at the 4-

position. This is due to the activation of the C2 position by the adjacent nitrogen atom in the thiazole ring.

This protocol will cover reactions with three common classes of nucleophiles: amines, thiols, and alkoxides, providing a basis for the synthesis of a diverse library of 2-substituted-4-bromobenzothiazole derivatives.

General Reaction Scheme

The general reaction scheme for the nucleophilic substitution on **2-Chloro-4-bromobenzothiazole** is depicted below. The reaction typically proceeds with the selective displacement of the chloride ion at the C2 position.



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